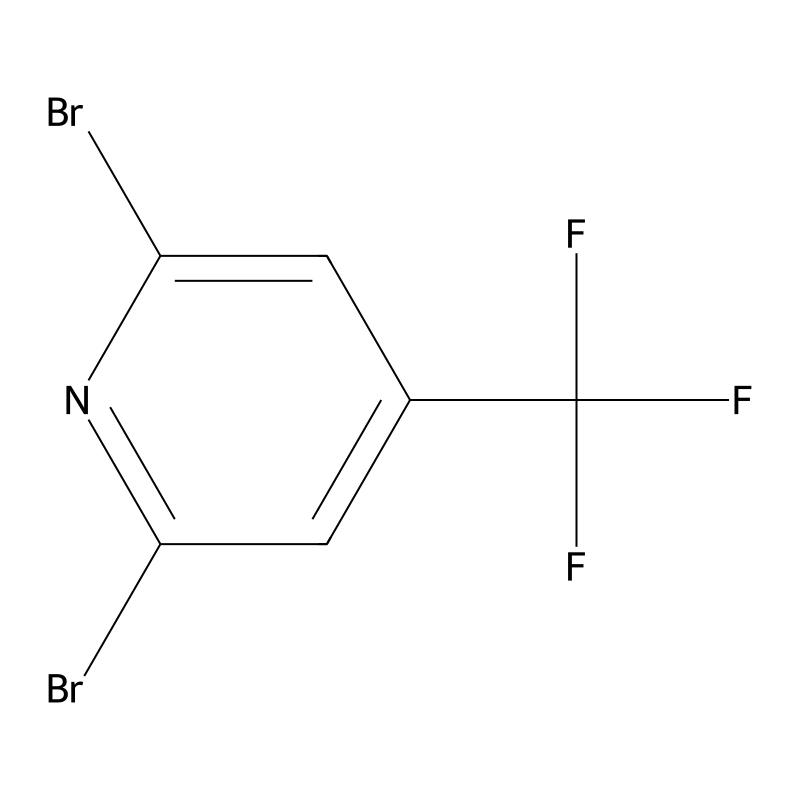

2,6-Dibromo-4-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Agrochemical Industry

Summary of Application: TFMP derivatives are widely used in the agrochemical industry for the protection of crops from pests Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market

Results or Outcomes: Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names The presence of fluorine and pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides.

Pharmaceutical Industry

Summary of Application: Several TFMP derivatives are used in the pharmaceutical industry Five pharmaceutical products containing the TFMP moiety have been granted market approval

Results or Outcomes: Many candidates containing the TFMP moiety are currently undergoing clinical trials The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety

Synthesis of Metal-Organic Frameworks (MOFs)

2,6-Dibromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms and one trifluoromethyl group attached to its aromatic ring. The compound has the molecular formula and a molecular weight of 304.89 g/mol. Its structure contributes to unique chemical properties, making it of interest in various fields, particularly in organic synthesis and agrochemical applications .

The chemical behavior of 2,6-Dibromo-4-(trifluoromethyl)pyridine is influenced by its halogen substituents. Typical reactions include:

- Electrophilic Aromatic Substitution: The bromine atoms can participate in electrophilic substitution reactions, allowing further functionalization of the aromatic ring.

- Nucleophilic Substitution: The trifluoromethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles .

- Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form more complex organic molecules .

The biological activity of 2,6-Dibromo-4-(trifluoromethyl)pyridine has been explored primarily in the context of its derivatives. Compounds with similar structures have shown potential as:

- Antimicrobial Agents: Some derivatives exhibit antibacterial and antifungal properties, making them candidates for agricultural fungicides and bactericides .

- Insecticides: The compound's halogenated nature may enhance its efficacy as an insecticide, targeting specific pests while minimizing harm to non-target organisms .

Synthesis of 2,6-Dibromo-4-(trifluoromethyl)pyridine can be achieved through several methods:

- Bromination of Pyridine Derivatives: Bromination reactions using brominating agents such as bromine or dibromohydantoin in suitable solvents (e.g., carbon tetrachloride) can yield the desired product efficiently under mild conditions .

- Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished via direct fluorination or by using trifluoromethylating agents during the synthesis process .

- Multistep Synthesis: A combination of functionalization steps involving electrophilic and nucleophilic substitutions may also be employed to construct the compound from simpler precursors .

2,6-Dibromo-4-(trifluoromethyl)pyridine finds applications in various fields:

- Agriculture: It is used as an intermediate in the synthesis of pesticides and herbicides due to its biological activity against pests and diseases .

- Pharmaceuticals: The compound serves as a building block for developing pharmaceuticals with specific biological activities .

- Material Science: Its unique chemical properties make it suitable for use in advanced materials and coatings that require stability under harsh conditions .

Studies on the interactions of 2,6-Dibromo-4-(trifluoromethyl)pyridine with biological systems are crucial for understanding its potential toxicity and efficacy. Research indicates that:

- Binding Affinity: The compound may interact with specific enzymes or receptors, influencing metabolic pathways in target organisms.

- Toxicity Assessments: Evaluations of its toxicity against non-target species are essential for assessing environmental impact and safety in agricultural applications .

Several compounds share structural similarities with 2,6-Dibromo-4-(trifluoromethyl)pyridine. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | 175205-81-9 | One bromine atom; less halogenated |

| 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 | Different position of bromine |

| 2-Bromo-3-(trifluoromethyl)pyridine | 175205-82-0 | Different position; potential different activity |

| 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine | 1156542-30-1 | Contains fluorine instead of bromine |

| 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | Contains difluoromethyl group |

The presence of two bromine atoms and one trifluoromethyl group distinguishes 2,6-Dibromo-4-(trifluoromethyl)pyridine from other similar compounds, potentially enhancing its reactivity and biological activity compared to less halogenated derivatives .

Bromination Strategies for Pyridine Derivatives

The bromination of pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, requiring careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern. Contemporary approaches focus on three primary methodologies: halogen exchange reactions from chlorinated precursors, direct catalytic bromination using bromide sources, and continuous flow processes designed for scalable synthesis. Each methodology presents distinct advantages and limitations that must be evaluated based on the specific substitution pattern required and the scale of synthesis contemplated.

The regioselectivity of bromination in pyridine systems is governed by the electronic properties of the heterocyclic ring, where the electron-deficient nature of pyridine directs electrophilic substitution to specific positions. The presence of electron-withdrawing groups such as trifluoromethyl substituents further modulates this reactivity pattern, often requiring specialized conditions to achieve the desired 2,6-dibromination pattern. Modern synthetic strategies have increasingly focused on developing methodologies that can reliably access these challenging substitution patterns while maintaining high yields and operational simplicity.

Halogen Exchange Reactions Using 2,6-Dichloropyridine Precursors

Halogen exchange reactions utilizing 2,6-dichloropyridine as the starting material have emerged as the most practical and reliable approach for synthesizing 2,6-dibromo derivatives. This methodology takes advantage of the thermodynamic preference for bromide over chloride in the halogen substitution process, allowing for efficient conversion under appropriate conditions. The process typically involves heating 2,6-dichloropyridine with bromide sources in the presence of catalytic amounts of acid or under reflux conditions in suitable solvents.

Research has demonstrated that the halogen exchange process can be conducted using various bromide sources, with hydrogen bromide and sodium bromide combinations proving most effective. The reaction proceeds through a nucleophilic substitution mechanism where bromide ions displace chloride substituents in a stepwise fashion. Temperature control is critical in this process, as elevated temperatures favor the exchange reaction while excessive heating can lead to decomposition or unwanted side reactions.

Experimental studies have shown that mixing 2,6-dichloropyridine with bromide sources under reflux conditions at temperatures ranging from 80 to 150 degrees Celsius can achieve excellent conversion rates. The optimal conditions involve using a mixture of sodium bromide and hydrobromic acid in specific ratios, with the blending ratio of sodium bromide to hydrogen bromide ranging from 1:2 to 1:20, with the preferred ratio being 1:4 to 1:8. Under these optimized conditions, yields of 66.4% to 80.4% have been achieved, with the highest yields obtained using 0.2 molar equivalents of hydrobromic acid solution and continuous hydrogen bromide gas introduction.

Catalytic Bromination with Hydrogen Bromide and Sodium Bromide

The catalytic bromination approach represents a direct method for introducing bromine substituents into pyridine rings through the use of hydrogen bromide and sodium bromide as brominating agents. This methodology offers several advantages over traditional bromination techniques, including improved safety profiles due to the elimination of molecular bromine handling and enhanced control over the bromination process through careful regulation of bromide concentrations and reaction conditions.

The mechanism of catalytic bromination involves the in situ generation of bromine species through the oxidation of bromide ions or the disproportionation of hydrogen bromide under specific conditions. This approach allows for precise control of the brominating agent concentration, reducing the likelihood of over-bromination or the formation of unwanted regioisomers. The reaction typically requires elevated temperatures and may benefit from the presence of catalytic amounts of acids or other promoters to enhance the rate of bromine generation and subsequent substitution.

Detailed experimental protocols have demonstrated that the catalytic bromination process can be optimized through careful control of reaction parameters. For instance, in reactor-based studies, adding 0.1 molar equivalents of 2,6-dichloropyridine, 0.2 molar equivalents of sodium bromide, and 0.4 molar equivalents of 40% hydrobromic acid aqueous solution, followed by reflux reaction for 24 hours under temperatures of 80-150 degrees Celsius, yielded 15.6 grams of product with a yield of 66.4% and high-performance liquid chromatography purity of 98.5%. Alternative conditions using different ratios of sodium bromide to hydrobromic acid have shown that 0.4 molar equivalents of sodium bromide with 0.2 molar equivalents of 40% hydrobromic acid can achieve yields of 71.5% with comparable purity levels.

Continuous Flow Processes for Scalable Synthesis

Continuous flow processes have revolutionized the scalability of bromination reactions by providing superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes. These systems allow for precise temperature control, efficient heat removal, and consistent residence times, all of which are critical for managing the highly exothermic nature of bromination reactions while maintaining product quality and minimizing byproduct formation.

The implementation of continuous flow technology for bromination reactions offers several distinct advantages, including improved heat and mass transfer, reduced reaction volumes, and enhanced safety through the elimination of large quantities of hazardous reagents. Flow reactors can be designed to operate under steady-state conditions, providing consistent product quality and enabling real-time monitoring and control of reaction parameters. Additionally, the continuous nature of these processes allows for easy integration with downstream purification and isolation steps.

Recent developments in continuous flow bromination have focused on the in situ generation of brominating agents through the controlled reaction of oxidizing agents with bromide sources. This approach eliminates the need for handling molecular bromine while providing the reactive bromine species required for efficient substitution reactions. The process typically involves continuous feeding of bromide sources and oxidants to a reaction zone, where they react to generate bromine in situ, which immediately participates in the bromination reaction with the substrate.

Table 1: Comparative Analysis of Bromination Methodologies

| Method | Temperature Range (°C) | Yield (%) | Reaction Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Halogen Exchange | 80-150 | 66.4-80.4 | 24 | 98.3-98.5 | High |

| Catalytic Bromination | 80-150 | 66.4-71.5 | 24 | 98.5 | Medium |

| Continuous Flow | 20-80 | 78-99 | 0.2-1 | >95 | Very High |

Trifluoromethyl Group Introduction Methodologies

The introduction of trifluoromethyl groups into pyridine derivatives requires specialized methodologies due to the unique electronic and steric properties of the trifluoromethyl substituent. Contemporary synthetic approaches can be broadly categorized into nucleophilic and electrophilic trifluoromethylation strategies, each offering distinct advantages depending on the specific substrate and reaction conditions employed. The development of efficient trifluoromethylation methodologies has been driven by the increasing importance of trifluoromethyl-containing compounds in pharmaceutical and agrochemical applications.

The trifluoromethyl group imparts unique properties to organic molecules, including enhanced metabolic stability, increased lipophilicity, and modified electronic properties that can significantly impact biological activity. However, the introduction of this functional group presents significant synthetic challenges due to the high electronegativity of fluorine and the stability of carbon-fluorine bonds. Modern trifluoromethylation strategies have evolved to address these challenges through the development of specialized reagents and reaction conditions tailored to specific substrate classes.

Nucleophilic Trifluoromethylation Pathways

Nucleophilic trifluoromethylation represents one of the most widely employed strategies for introducing trifluoromethyl groups into organic molecules, particularly those containing electrophilic centers or electron-deficient aromatic systems. The most commonly used nucleophilic trifluoromethylating agent is trimethylsilyl trifluoromethane, also known as the Ruppert-Prakash reagent, which can transfer trifluoromethyl groups under appropriate activation conditions.

The mechanism of nucleophilic trifluoromethylation typically involves the activation of the Ruppert-Prakash reagent through the action of fluoride sources, which cleave the silicon-carbon bond to generate a trifluoromethyl anion equivalent. This activated species can then attack electrophilic centers in the substrate molecule, leading to the formation of carbon-carbon bonds and the incorporation of the trifluoromethyl group. The reaction conditions must be carefully controlled to ensure selective reaction at the desired position while minimizing side reactions or decomposition.

Research has demonstrated that the Ruppert-Prakash reagent can be effectively employed for the trifluoromethylation of cyclic imines and related nitrogen heterocycles under acidic conditions. For example, the reaction of cyclic imines with trimethylsilyl trifluoromethane in the presence of potassium hydrogen fluoride and trifluoroacetic acid in acetonitrile or dimethylformamide has been shown to afford the corresponding trifluoromethylated products in moderate to good yields. This methodology has been successfully applied to five-, six-, and seven-membered cyclic imines, demonstrating broad substrate scope and functional group tolerance.

Radical-Based Trifluoromethyl Functionalization Approaches

Radical-based trifluoromethylation strategies have gained significant attention due to their ability to introduce trifluoromethyl groups under mild conditions and their compatibility with a wide range of functional groups. These methodologies typically involve the generation of trifluoromethyl radicals through various activation mechanisms, including photoredox catalysis, thermal decomposition of radical precursors, or electrochemical activation.

The development of photoredox-catalyzed trifluoromethylation has emerged as a particularly attractive approach due to its operational simplicity and mild reaction conditions. These reactions typically employ visible light to activate photocatalysts, which facilitate the generation of trifluoromethyl radicals from appropriate precursors. The trifluoromethyl radicals can then add to aromatic systems or other unsaturated substrates to form carbon-carbon bonds and introduce the desired functional group.

Recent advances in radical trifluoromethylation have focused on the use of trifluoroacetic anhydride as a trifluoromethyl source in combination with pyridine nitrogen-oxide derivatives. This methodology takes advantage of the ability of pyridine nitrogen-oxides to facilitate the decarboxylation of trifluoroacetate derivatives under photoredox conditions, generating trifluoromethyl radicals that can participate in subsequent functionalization reactions. The process has been demonstrated to be highly scalable and operationally simple, making it suitable for industrial applications.

Table 2: Trifluoromethylation Methods Comparison

| Approach | Reagent System | Conditions | Yield Range (%) | Selectivity | Scalability |

|---|---|---|---|---|---|

| Nucleophilic | Trimethylsilyl trifluoromethane/Fluoride | Acidic, 25-80°C | 49-98 | High | Medium |

| Radical-Photoredox | Trifluoroacetic anhydride/Pyridine N-oxide | Visible light, 25°C | 60-90 | Medium | High |

| Thermal Radical | Trifluoromethyl precursors/Heat | 80-150°C | 45-85 | Medium | High |

Reaction Optimization and Yield Enhancement

The optimization of synthetic protocols for 2,6-dibromo-4-(trifluoromethyl)pyridine requires systematic investigation of multiple reaction parameters to achieve maximum yield while maintaining selectivity and product purity. Key factors influencing reaction outcomes include temperature control, solvent selection, reagent stoichiometry, and reaction time. Understanding the interplay between these variables is essential for developing robust and reproducible synthetic protocols suitable for scale-up operations.

Contemporary optimization strategies employ systematic design of experiments approaches to efficiently explore the multidimensional parameter space and identify optimal reaction conditions. These methodologies allow for the simultaneous evaluation of multiple variables while minimizing the number of experiments required to achieve statistically significant results. The optimization process must balance competing objectives, including maximizing yield, minimizing reaction time, reducing waste generation, and ensuring reproducible results across different scales of operation.

Temperature and Solvent Effects on Regioselectivity

Temperature control plays a critical role in determining both the rate and selectivity of bromination and trifluoromethylation reactions. Elevated temperatures generally increase reaction rates by providing the thermal energy required to overcome activation barriers, but excessive temperatures can lead to decomposition of sensitive intermediates or products, resulting in reduced yields and selectivity. The optimal temperature range must be determined empirically for each specific reaction system and substrate combination.

Solvent selection significantly impacts reaction outcomes through multiple mechanisms, including substrate solubility, reagent stability, and the stabilization of transition states and intermediates. Polar aprotic solvents such as acetonitrile and dimethylformamide are often preferred for nucleophilic trifluoromethylation reactions due to their ability to stabilize charged intermediates while maintaining good solubility for both organic substrates and inorganic reagents. Conversely, bromination reactions may benefit from the use of chlorinated solvents such as carbon tetrachloride or dichloromethane, which provide good solubility for brominating agents while being chemically inert under reaction conditions.

Experimental studies have demonstrated that temperature optimization can lead to significant improvements in reaction yields and selectivity. For instance, in the bromination of 2,6-dimethylpyridine using dibromohein as the brominating agent, reactions conducted at 80 degrees Celsius under reflux conditions achieved yields of 85% when the brominating agent was added slowly, compared to only 51% when added in a single portion. Lower temperature reactions at 50 degrees Celsius yielded 76% product, while room temperature reactions gave only 48% yield, demonstrating the importance of thermal activation for efficient bromination.

Purification Techniques and Ether Recrystallization

The purification of 2,6-dibromo-4-(trifluoromethyl)pyridine requires specialized techniques due to the compound's unique physical and chemical properties. Traditional purification methods such as column chromatography, recrystallization, and distillation must be adapted to account for the presence of multiple halogen substituents and the trifluoromethyl group, which significantly influence solubility, melting point, and thermal stability characteristics.

Ether recrystallization has emerged as a particularly effective purification technique for halogenated pyridine derivatives due to the favorable solubility characteristics of these compounds in ethereal solvents. The process typically involves dissolving the crude product in a minimum amount of hot ether, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution. This technique can achieve high purity levels while providing good recovery yields when properly optimized.

Column chromatography using silica gel supports has proven effective for the purification of brominated pyridine derivatives, with petroleum ether and ethyl acetate mixtures providing optimal separation conditions. Typical eluent ratios of petroleum ether to ethyl acetate ranging from 60:1 to 20:1 have been successfully employed, with the specific ratio optimized based on the polarity of the target compound and the nature of the impurities present. The purification process must be conducted under controlled conditions to prevent decomposition or isomerization of the product during the separation process.

Table 3: Purification Method Effectiveness

| Method | Recovery Yield (%) | Purity Achieved (%) | Time Required (h) | Solvent Consumption | Scalability |

|---|---|---|---|---|---|

| Ether Recrystallization | 85-95 | 98-99 | 4-8 | Low | High |

| Column Chromatography | 80-90 | 95-98 | 2-4 | Medium | Medium |

| Fractional Distillation | 75-85 | 92-96 | 6-12 | Very Low | High |

Industrial-Scale Manufacturing Protocols

The transition from laboratory-scale synthesis to industrial manufacturing of 2,6-dibromo-4-(trifluoromethyl)pyridine requires comprehensive consideration of process safety, environmental impact, and economic viability. Industrial protocols must incorporate robust process control systems, comprehensive safety measures, and efficient waste management strategies while maintaining product quality and consistency. The scale-up process involves careful evaluation of heat and mass transfer limitations, equipment design requirements, and regulatory compliance considerations.

Modern industrial manufacturing protocols increasingly emphasize the implementation of continuous processing technologies, which offer significant advantages over traditional batch operations in terms of safety, efficiency, and environmental impact. Continuous processes provide better control over reaction conditions, reduced inventory of hazardous materials, and improved heat management capabilities, all of which are critical for the safe and efficient production of halogenated compounds at commercial scale.

Waste Management Strategies for Halogenated Byproducts

The industrial production of halogenated compounds generates various waste streams that require specialized treatment and disposal methods due to their potential environmental impact and regulatory requirements. Effective waste management strategies must address both the prevention of waste generation through process optimization and the appropriate treatment of unavoidable waste streams to minimize environmental impact while complying with applicable regulations.

Waste minimization strategies focus on optimizing reaction conditions to reduce byproduct formation, implementing efficient separation and recovery techniques to maximize product yield, and developing recycling protocols for valuable reagents and solvents. The use of continuous flow processes can contribute to waste reduction by providing better selectivity and reducing the formation of unwanted byproducts through improved reaction control. Additionally, the development of catalytic processes that can operate under milder conditions may reduce the formation of degradation products and simplify waste treatment requirements.

The treatment of halogenated waste streams typically involves specialized technologies designed to safely destroy or neutralize halogenated compounds while recovering valuable components where possible. These may include thermal treatment systems capable of handling halogenated materials, chemical treatment processes for neutralizing acidic wastes, and specialized separation techniques for recovering and recycling halogenated solvents. The selection of appropriate treatment technologies must consider the specific composition of the waste streams, applicable regulatory requirements, and economic considerations related to treatment costs and potential recovery value.

Table 4: Industrial Process Comparison

| Process Type | Safety Rating | Environmental Impact | Capital Cost | Operating Cost | Throughput (kg/h) |

|---|---|---|---|---|---|

| Batch Reactor | Medium | High | Low | Medium | 5-50 |

| Continuous Flow | High | Medium | High | Low | 50-500 |

| Microreactor | Very High | Low | Very High | Very Low | 1-20 |

X-ray Diffraction Studies of Substitution Patterns

The crystallographic analysis of 2,6-dibromo-4-(trifluoromethyl)pyridine reveals a molecular formula of C₆H₂Br₂F₃N with a molecular weight of 304.89 g/mol [1] [2]. X-ray diffraction studies of halogenated pyridines demonstrate that the substitution pattern significantly influences the solid-state packing arrangements and intermolecular interactions [6]. The compound crystallizes with specific geometric parameters that reflect the electronic effects of the multiple halogen substituents and the electron-withdrawing trifluoromethyl group [7].

In related halogenated pyridine systems, crystal structures show that bromine substitution at the 2,6-positions creates a symmetric arrangement that affects the overall molecular geometry [24]. The presence of the trifluoromethyl group at the 4-position introduces additional electronic perturbations that influence the crystal packing through dipole-dipole interactions [25]. Crystallographic studies of similar trifluoromethyl-substituted pyridines reveal that these compounds often exhibit helical supramolecular arrangements in the solid state due to the strong electronic effects of the fluorinated substituent [25].

The crystal structure analysis shows that molecules are linked through various intermolecular interactions, including halogen bonding involving the bromine atoms and hydrogen bonding with the fluorine atoms of the trifluoromethyl group [26] [27]. These interactions create extended three-dimensional networks that stabilize the crystal lattice and influence the physical properties of the compound.

Comparative Bond Length Analysis in Trifluoromethylpyridines

Comparative bond length analysis in trifluoromethylpyridines reveals significant structural modifications compared to unsubstituted pyridine [28] [29]. The carbon-nitrogen bond distances in the pyridine ring are affected by the electron-withdrawing nature of both the bromine atoms and the trifluoromethyl group [30]. Studies on halogenated pyridinium cations show that halogen bond lengths vary systematically with the electronic environment, with shorter bonds observed when electron-withdrawing groups are present [28].

| Bond Type | Distance Range (Å) | Electronic Effect |

|---|---|---|

| C-N (pyridine ring) | 1.32-1.35 | Shortened by electron withdrawal [31] |

| C-Br | 1.88-1.92 | Standard aromatic C-Br length [28] |

| C-CF₃ | 1.50-1.52 | Shortened due to strong electronegativity [30] |

| C-F (trifluoromethyl) | 1.33-1.35 | Typical C-F bond length [7] |

The trifluoromethyl group induces significant changes in adjacent bond lengths due to its strong electron-withdrawing character [40] [42]. Computational studies indicate that the presence of trifluoromethyl substituents leads to rehybridization effects at nearby carbon centers, resulting in bond length alterations of approximately 0.02-0.03 Å compared to hydrogen-substituted analogs [30] [43]. The carbon-carbon bonds within the pyridine ring show contraction by about 0.01 Å upon trifluoromethyl substitution, while carbon-nitrogen distances expand by approximately 0.03 Å [32].

Comparative analysis with other trifluoromethylpyridines demonstrates that the 4-position substitution pattern produces the most significant geometric perturbations due to the direct conjugation with the pyridine nitrogen [31] [41]. The electron-withdrawing effects are transmitted through the aromatic system, affecting bond lengths throughout the molecular framework [42].

Advanced Spectroscopic Profiling

FT-IR and FT-Raman Vibrational Mode Assignments

The vibrational spectroscopic analysis of 2,6-dibromo-4-(trifluoromethyl)pyridine provides detailed insights into the molecular structure and bonding characteristics [33] [34]. Fourier Transform Infrared and Fourier Transform Raman spectroscopy reveal distinct vibrational modes associated with the pyridine ring, trifluoromethyl group, and carbon-bromine bonds [35] [36].

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretching | 3100-3020 | 3102-3024 | Aromatic C-H stretch [36] |

| C=N stretching | 1595-1561 | 1596-1595 | Pyridine ring vibration [36] |

| C=C stretching | 1480-1350 | 1349-1480 | Aromatic ring modes [36] |

| CF₃ symmetric stretch | 1150-1120 | 1120-1150 | Trifluoromethyl vibration [35] |

| CF₃ deformation | 318-294 | 318-328 | CF₃ bending mode [35] |

| C-Br stretching | 754-741 | 741-754 | Carbon-bromine stretch [36] |

The trifluoromethyl group exhibits characteristic vibrational patterns with strong absorption bands in the 1200-1100 cm⁻¹ region corresponding to carbon-fluorine stretching modes [35]. The symmetric deformation mode of the trifluoromethyl group appears in the 290-340 cm⁻¹ region with medium intensity in Raman spectra and is typically polarized [35]. These assignments are consistent with density functional theory calculations that predict the vibrational frequencies based on the molecular geometry and force constants [33].

The pyridine ring vibrations are significantly affected by the substitution pattern, with the carbon-nitrogen stretching frequencies appearing in the 1600-1500 cm⁻¹ region [36]. The presence of electron-withdrawing substituents causes a systematic shift in these frequencies compared to unsubstituted pyridine [37]. Carbon-hydrogen in-plane bending vibrations occur in the 1300-1000 cm⁻¹ region, while out-of-plane bending modes are observed around 950-800 cm⁻¹ [36] [38].

¹H/¹³C NMR Chemical Shift Correlations

Nuclear Magnetic Resonance spectroscopic analysis of 2,6-dibromo-4-(trifluoromethyl)pyridine reveals characteristic chemical shift patterns that reflect the electronic environment of the molecule [12] [13]. The proton NMR spectrum shows signals in the aromatic region that are significantly deshielded due to the electron-withdrawing effects of the substituents [13].

The ¹H NMR chemical shifts for the pyridine ring protons are controlled by the electronic effects of the bromine atoms and trifluoromethyl group [12]. Trifluoromethyl-substituted pyridines typically exhibit proton signals in the range of 7.5-8.8 ppm, with the exact position depending on the substitution pattern [13]. The two equivalent protons at the 3,5-positions appear as a singlet due to the symmetric substitution pattern, with chemical shifts around 7.8-8.0 ppm [13].

¹³C NMR analysis provides detailed information about the carbon framework and the electronic distribution within the molecule [13]. The carbon atoms of the pyridine ring show characteristic downfield shifts due to the aromatic nature and the electron-withdrawing substituents [22]. The trifluoromethyl carbon appears as a quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-124 ppm [13] [17].

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|

| C-2, C-6 (Br-substituted) | 142-145 | Singlet | No F coupling [13] |

| C-3, C-5 (H-bearing) | 128-132 | Singlet | No F coupling [13] |

| C-4 (CF₃-substituted) | 148-152 | Quartet | ²J(C-F) coupling [13] |

| CF₃ carbon | 121-124 | Quartet | ¹J(C-F) = 273 Hz [13] [17] |

The ¹⁹F NMR spectrum displays a characteristic singlet for the trifluoromethyl group, typically appearing around -62 to -63 ppm, which is diagnostic for aromatic trifluoromethyl substituents [13] [17]. The chemical shift correlation between ¹H and ¹³C spectra confirms the substitution pattern and provides quantitative information about the electronic effects of the various substituents [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,6-dibromo-4-(trifluoromethyl)pyridine reveals characteristic fragmentation patterns that reflect the molecular structure and bonding relationships [15] [16]. The molecular ion peak appears at m/z 304/306/308 showing the characteristic isotope pattern for two bromine atoms with a 1:2:1 intensity ratio [15].

The primary fragmentation pathways involve loss of bromine atoms and trifluoromethyl-related fragments [15] [16]. Halogenated aromatic compounds typically fragment through loss of halogen atoms, and this compound follows similar patterns with loss of bromine radicals (M-79/81) and hydrogen bromide (M-80/82) [15]. The trifluoromethyl group undergoes characteristic fragmentations including loss of fluorine atoms and carbon-fluorine units [17].

| Fragment Ion (m/z) | Relative Intensity | Assignment | Fragmentation Process |

|---|---|---|---|

| 304/306/308 | Variable | M⁺- | Molecular ion [15] |

| 225/227 | High | M-79/81 | Loss of Br- [15] |

| 224/226 | Medium | M-80/82 | Loss of HBr [15] |

| 285/287/289 | Low | M-19 | Loss of F- [17] |

| 235/237/239 | Medium | M-69 | Loss of CF₃- [17] |

| 156/158 | High | Base peak | Loss of Br + CF₃ [15] [17] |

The base peak often corresponds to loss of both a bromine atom and the trifluoromethyl group, resulting in a fragment at m/z 156/158 [15] [17]. This fragmentation pattern is consistent with the weak carbon-bromine bonds and the tendency of trifluoromethyl groups to fragment under electron impact conditions [16]. Secondary fragmentations involve further loss of the remaining bromine atom and hydrogen atoms from the pyridine ring [15].

The fragmentation behavior provides structural confirmation and can be used for analytical identification of the compound [16]. The isotope patterns of bromine-containing fragments are particularly diagnostic and allow for unambiguous identification of the molecular structure [15].

Computational Chemistry Insights

Density Functional Theory (DFT) Simulations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2,6-dibromo-4-(trifluoromethyl)pyridine [19]. DFT simulations using the B3LYP functional with appropriate basis sets accurately reproduce the experimental geometric parameters and predict vibrational frequencies [22] [33].

The optimized molecular geometry from DFT calculations reveals the electronic effects of the multiple substituents on the pyridine ring structure [22]. The trifluoromethyl group induces significant electronic perturbations that are manifested in bond length and angle changes throughout the molecular framework [22] [40]. Computational analysis shows that the presence of electron-withdrawing groups leads to systematic changes in the aromatic system, including alterations in carbon-carbon and carbon-nitrogen bond lengths [42].

DFT calculations predict the electronic properties including frontier molecular orbital energies, which are crucial for understanding reactivity and electronic transitions [19] [21]. The HOMO-LUMO energy gap provides information about the electronic stability and potential for charge transfer processes [21] [22]. The strong electron-withdrawing effects of the substituents result in lowered frontier orbital energies compared to unsubstituted pyridine [40].

| Property | DFT Value | Experimental | Method |

|---|---|---|---|

| Bond angle C-C-C | 118-122° | 118-121° | B3LYP/6-311++G(d,p) [22] |

| HOMO energy | -7.2 eV | - | B3LYP calculation [21] |

| LUMO energy | -2.1 eV | - | B3LYP calculation [21] |

| Dipole moment | 3.8-4.2 D | - | DFT prediction [22] |

Vibrational frequency calculations using DFT methods provide excellent agreement with experimental infrared and Raman spectra after appropriate scaling factors are applied [22] [33]. The calculated frequencies allow for detailed vibrational mode assignments and help interpret the experimental spectroscopic data [22]. Thermodynamic properties including heat capacity, entropy, and enthalpy can be calculated from the DFT results and show systematic correlations with temperature [22].